molecular formula C5H7N3O2 B054390 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid CAS No. 112277-40-4

5-Amino-1-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B054390
CAS No.: 112277-40-4
M. Wt: 141.13 g/mol
InChI Key: IFTRCZCLLFSZHS-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with an amino group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1-methylimidazole with chloroacetic acid in the presence of a base can yield the desired product. Another method involves the use of nitrile precursors, which undergo cyclization and subsequent hydrolysis to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, is gaining attention in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroimidazole derivatives, alcohol derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Amino-1-methyl-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with the target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-imidazole-4-carboxylic acid: Lacks the methyl group at the 1-position.

    1-Methyl-1H-imidazole-4-carboxylic acid: Lacks the amino group at the 5-position.

    5-Nitro-1-methyl-1H-imidazole-4-carboxylic acid: Contains a nitro group instead of an amino group at the 5-position.

Uniqueness

5-Amino-1-methyl-1H-imidazole-4-carboxylic acid is unique due to the presence of both the amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-amino-1-methylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-2-7-3(4(8)6)5(9)10/h2H,6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTRCZCLLFSZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365116
Record name 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112277-40-4
Record name 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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